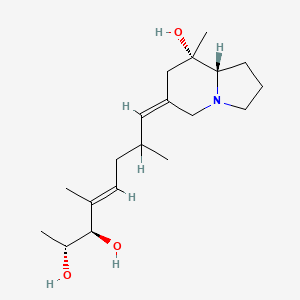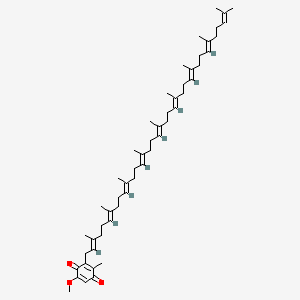
5-Demethoxyubiquinone-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nonaprenyl-3-methyl-6-methoxy-1,4-benzoquinone is a prenylquinone.
Aplicaciones Científicas De Investigación
Synthesis and Biosynthetic Pathways
5-Demethoxyubiquinone-9 has been synthesized and studied for its role in the biosynthesis of ubiquinone-9. Trumpower et al. (1974) synthesized radioactive [3H]5-demethoxyubiquinone-9, an intermediate in ubiquinone-9 biosynthesis, highlighting its importance in the metabolic pathways of microorganisms and mammals (Trumpower et al., 1974). Similarly, Trumpower et al. (1974) demonstrated the total biosynthesis of ubiquinone-9 from p-hydroxy[U-14C]benzoate in rat liver mitochondria, identifying the conversion of 5-demethoxyubiquinone-9 to ubiquinone-9 as a key step (Trumpower et al., 1974).
Role in Mitochondrial Function and Development
Levavasseur et al. (2001) explored the necessity of ubiquinone for mouse embryonic development, finding that mutants accumulated demethoxyubiquinone instead of ubiquinone, indicating a significant role in developmental processes (Levavasseur et al., 2001). Stenmark et al. (2001) identified a gene involved in the hydroxylation of 5-demethoxyubiquinone, further emphasizing its importance in ubiquinone biosynthesis and mitochondrial metabolism (Stenmark et al., 2001).
Intracellular Distribution and Enzymatic Processes
Law and Threlfall (1972) investigated the intracellular distribution of 5-demethoxyubiquinone-6 and ubiquinone-6 in fungi, noting its localization mainly in the mitochondria, which has implications for understanding its role in cellular processes (Law & Threlfall, 1972). Latimer et al. (2021) discussed a flavin-dependent monooxygenase catalyzing the hydroxylation of demethoxyubiquinone into ubiquinone in Arabidopsis, highlighting a specific enzymatic process involving 5-demethoxyubiquinone (Latimer et al., 2021).
Propiedades
Número CAS |
7200-28-4 |
|---|---|
Fórmula molecular |
C53H80O3 |
Peso molecular |
765.2 g/mol |
Nombre IUPAC |
5-methoxy-2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C53H80O3/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-50-49(11)51(54)39-52(56-12)53(50)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ |
Clave InChI |
XLPIHYMHOSPCOZ-IQSNHBBHSA-N |
SMILES isomérico |
CC1=C(C(=O)C(=CC1=O)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
SMILES canónico |
CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Sinónimos |
5-demethoxyubiquinone-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




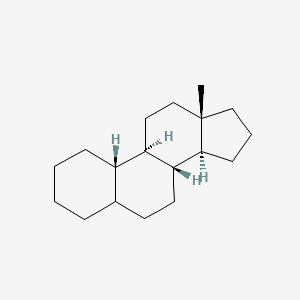
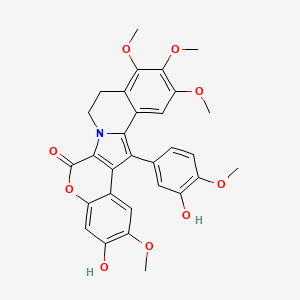
![1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester](/img/structure/B1239769.png)
![3-[(Z)-2-(5-chloro-2-hydroxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1239770.png)
![4-[5-[(E)-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-3-methylbenzoic acid](/img/structure/B1239773.png)
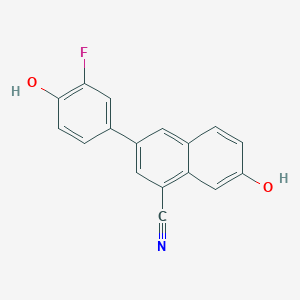
![1-phenyl-2-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]benzimidazol-1-yl]ethanone](/img/structure/B1239776.png)
![(E)-(4S,6S)-8-Methyl-6-((S)-3-methyl-2-{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-5-oxo-4-((R)-2-oxo-pyrrolidin-3-ylmethyl)-non-2-enoic acid benzyl ester](/img/structure/B1239777.png)

![2-[(Methylsulfanyl)sulfonyl]ethane-1-sulfonic acid--sodium (1/1)](/img/structure/B1239779.png)


